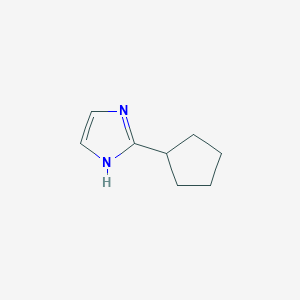

2-Cyclopentyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBENRQNFXWEFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentyl 1h Imidazole and Its Analogues

Classical and Modern Synthetic Routes for Imidazoles

The formation of the imidazole (B134444) ring is a well-studied area of heterocyclic chemistry, with several named reactions providing reliable pathways to this important scaffold.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity.

One of the most fundamental MCRs for imidazole synthesis is the Debus-Radziszewski synthesis . First reported in 1858, this reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia. wikipedia.orgijprajournal.compharmaguideline.com The reaction proceeds through the formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org This method is versatile and can be adapted to produce a wide array of substituted imidazoles. ijprajournal.commdpi.com Modifications using primary amines in place of ammonia can yield N-substituted imidazoles. wikipedia.org

Another powerful MCR is the Van Leusen imidazole synthesis . This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine (formed in situ from an aldehyde and a primary amine). organic-chemistry.orgwikipedia.orgnih.gov The mechanism involves the base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the imine. organic-chemistry.orgnih.gov The resulting intermediate, a 4-tosyl-2-imidazoline, then eliminates p-toluenesulfinic acid to yield the aromatic imidazole. organic-chemistry.org The Van Leusen reaction is known for its reliability and broad applicability in synthesizing 1,4,5-trisubstituted imidazoles. nih.govtsijournals.com

Modern advancements in these classical MCRs often involve the use of microwave irradiation or novel catalysts to improve yields, reduce reaction times, and promote more environmentally friendly conditions. ijprajournal.com

Table 1: Comparison of Key Multi-component Reactions for Imidazole Synthesis

| Reaction Name | Reactants | Key Features | Typical Products |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Classical, versatile, forms the core imidazole ring. wikipedia.orgpharmaguideline.com | 2,4,5-Trisubstituted Imidazoles |

| Van Leusen Synthesis | Aldehyde, Primary Amine, Tosylmethyl isocyanide (TosMIC) | Forms imine in situ, driven by the unique reactivity of TosMIC. organic-chemistry.orgwikipedia.org | 1,4,5-Trisubstituted Imidazoles |

A common strategy for forming the aromatic imidazole ring is through the dehydrogenation (aromatization) of a pre-formed dihydroimidazole, also known as an imidazoline. pharmaguideline.com Imidazolines can be synthesized from various starting materials, including the condensation of 1,2-diamines with nitriles or aldehydes.

Once the imidazoline is formed, various reagents can be employed to carry out the dehydrogenation. Classically, catalysts such as palladium on carbon (Pd/C) have been used for this transformation. organic-chemistry.org More recently, other methods have been developed, including the use of dimethyl sulfoxide (DMSO) as an oxidant at elevated temperatures. organic-chemistry.org This DMSO-mediated dehydrogenation provides a metal-free alternative for the synthesis of 2-aryl-1H-imidazoles from the corresponding 2-aryl-Δ2-imidazolines. organic-chemistry.org The Marckwald synthesis also provides a route where dehydrogenation of an intermediate H-imidazoline-2-thione can lead to the imidazole core. pharmaguideline.com

Oxazoles can serve as synthetic precursors to imidazoles. This transformation provides a unique route for the regioselective synthesis of N-functionalized imidazoles, as oxazoles can be considered as "protected imidazoles." The conversion involves the reaction of an oxazole with an amine, often under microwave irradiation at high temperatures. The proposed mechanism involves the amine attacking the C2 position of the oxazole, followed by a ring-opening and subsequent ring-closing sequence that extrudes water to form the imidazole ring. This method is particularly useful for creating diverse libraries of N-substituted imidazoles for medicinal chemistry applications.

Synthesis of 2-Cyclopentyl-1H-imidazole Derivatives

The synthesis of the target compound and its analogues requires specific strategies to incorporate the cyclopentyl group at the C2 position and to further modify the imidazole ring.

The most direct and logical approach to introduce the cyclopentyl group at the C2 position of the imidazole ring is to use cyclopentanecarboxaldehyde as the aldehyde component in a classical multi-component reaction. chemicalbook.comgoogle.com

In a Radziszewski-type synthesis , cyclopentanecarboxaldehyde can be reacted with a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) and ammonia (or ammonium acetate). This condensation would directly yield a 2-cyclopentyl-4,5-disubstituted-1H-imidazole. The choice of the dicarbonyl compound determines the substituents at the C4 and C5 positions. Using glyoxal and ammonia would, in principle, yield the parent 2-Cyclopentyl-1H-imidazole.

Similarly, in the Van Leusen three-component reaction , cyclopentanecarboxaldehyde can be condensed with a primary amine and TosMIC. organic-chemistry.orgwikipedia.org This would result in a 1-substituted-2-cyclopentyl-5-substituted-1H-imidazole, providing a versatile route to N-functionalized analogues.

An alternative pathway involves the synthesis and subsequent dehydrogenation of 2-cyclopentylimidazoline . This precursor could be prepared by condensing ethylenediamine with cyclopentanecarboxaldehyde or a derivative. The subsequent aromatization, as described in section 2.1.2, would yield the desired 2-cyclopentyl-1H-imidazole.

Once the 2-Cyclopentyl-1H-imidazole scaffold is obtained, it can be further modified to create a variety of analogues. The functionalization can occur at the nitrogen atoms or the available carbon atoms (C4 and C5) of the imidazole ring.

N-Alkylation and N-Arylation: The pyrrole-like nitrogen of the imidazole ring can be readily deprotonated with a base (such as sodium hydride) and subsequently alkylated with an alkyl halide (e.g., iodomethane, benzyl bromide). mdpi.com This is a common method for producing 1-substituted imidazole derivatives. nih.gov N-alkylation can also be achieved under Mitsunobu conditions or by reaction with Morita-Baylis-Hillman (MBH) alcohols. d-nb.infobeilstein-journals.org Transition metal-catalyzed N-arylation reactions, often using copper or palladium catalysts with arylboronic acids or aryl halides, provide access to N-aryl derivatives.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic rings without the need for pre-functionalized starting materials. The C2 position of an N-substituted imidazole is the most acidic and is often the primary site for deprotonation and subsequent reaction with electrophiles. However, since the C2 position is already occupied by the cyclopentyl group in the target compound, functionalization would be directed to the C4 and C5 positions. Palladium and nickel-catalyzed C-H arylation and alkenylation reactions have been developed for imidazoles, allowing for the introduction of aryl or vinyl groups at the carbon positions of the ring. nih.gov These methods typically involve coupling the imidazole with aryl/vinyl halides or phenol/enol derivatives. nih.gov

Table 2: Potential Functionalization Strategies for 2-Cyclopentyl-1H-imidazole

| Position | Reaction Type | Reagents | Potential Product |

| N-1 | N-Alkylation | NaH, Alkyl Halide (R-X) | 1-Alkyl-2-cyclopentyl-1H-imidazole |

| N-1 | N-Arylation | Cu or Pd catalyst, Aryl Halide/Boronic Acid | 1-Aryl-2-cyclopentyl-1H-imidazole |

| C-4/C-5 | Halogenation | N-Bromosuccinimide (NBS) | 4/5-Bromo-2-cyclopentyl-1H-imidazole |

| C-4/C-5 | C-H Arylation | Ni or Pd catalyst, Aryl Halide | 4/5-Aryl-2-cyclopentyl-1H-imidazole |

Catalytic Strategies in Imidazole Synthesis

Catalysis plays a pivotal role in the synthesis of imidazoles by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity. The choice of catalyst can significantly influence the reaction conditions and outcomes.

Both heterogeneous and homogeneous catalysis have been successfully employed in the synthesis of imidazole derivatives, offering distinct advantages.

Heterogeneous Catalysis: This approach utilizes catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, contributing to more sustainable and cost-effective processes researchgate.net.

Metal-organic frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts for the synthesis of substituted imidazoles. For instance, MIL-101(Cr), a chromium-based MOF, has been used to catalyze the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, affording high yields in short reaction times mdpi.com. The catalytic activity of MOFs is attributed to their high surface area and the presence of accessible Lewis acid sites mdpi.com. Another example includes the use of ZSM-11 zeolites, which have demonstrated high catalytic activity in the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles nih.gov. The reusability of these solid acid catalysts for multiple reaction cycles without a significant loss of activity underscores their practical utility nih.gov.

Nanoparticle catalysts also represent a significant area of heterogeneous catalysis for imidazole synthesis. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in the reaction solvent. This often leads to higher reaction rates and better selectivity due to the high accessibility of catalytic sites. However, the separation of the catalyst from the product can be challenging.

Various metal salts and complexes have been used as homogeneous catalysts in imidazole synthesis rsc.org. For example, a deep eutectic solvent composed of urea and zinc(II) dichloride has been shown to effectively catalyze the synthesis of 2-substituted imidazoles rsc.org. This method is tolerant of a range of functional groups on the aldehyde, suggesting its applicability to the synthesis of 2-alkyl imidazoles rsc.org. Ruthenium-based catalysts have also been employed in "borrowing hydrogen" protocols for the regioselective synthesis of substituted imidazoles under aerobic conditions rsc.org.

The following table provides a comparative overview of selected heterogeneous and homogeneous catalysts used in the synthesis of imidazole analogues.

| Catalyst Type | Catalyst Example | Reactants | Conditions | Yield (%) | Reference |

| Heterogeneous | MIL-101(Cr) | Benzaldehyde, Benzil, NH4OAc | 120 °C, solvent-free, 10 min | 95 | mdpi.com |

| Heterogeneous | ZSM-11 zeolite | Benzaldehyde, Benzil, Aniline, NH4OAc | Solvent-free | High | nih.gov |

| Homogeneous | Urea/Zinc(II) dichloride | Aromatic aldehydes, Benzil, NH4OAc | Not specified | High | rsc.org |

| Homogeneous | Diruthenium(II) complex | Alcohols, Amines | Aerobic | Not specified | rsc.org |

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. By utilizing microwave energy to directly heat the reactants and solvent, this technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods acs.orgcapes.gov.brorganic-chemistry.org.

The synthesis of a variety of 2,4,5-trisubstituted imidazoles, including those with alkyl substituents at the 2-position, has been efficiently achieved using microwave irradiation acs.orgcapes.gov.br. In a typical procedure, a 1,2-diketone, an aldehyde, and ammonium acetate are heated in a microwave reactor, leading to the rapid formation of the imidazole ring acs.org. For instance, the synthesis of the drug trifenagrel, a 2-substituted imidazole, was accomplished in 99% yield in just 5 minutes using microwave heating, a significant improvement over the 2 hours required with conventional reflux acs.org.

Microwave-assisted synthesis can be performed under solvent-free conditions or in the presence of a high-boiling point solvent that efficiently absorbs microwave radiation nih.gov. The use of solid supports like alumina or silica gel in conjunction with microwave irradiation has also been reported for the synthesis of triarylimidazoles acs.org. This approach often simplifies the work-up procedure.

The table below summarizes findings from the microwave-assisted synthesis of various imidazole derivatives, which are analogous to the potential synthesis of 2-Cyclopentyl-1H-imidazole.

| Aldehyde | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| Various aryl aldehydes | NH4OAc, Microwave | 5 | 80-99 | acs.org |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | p-TsOH, Microwave, 100 °C | 60-80 | 46-80 | nih.gov |

| Various aldehydes | Schiff's base nickel catalyst, Microwave | Not specified | Excellent | organic-chemistry.org |

| Benzaldehyde | NH4OAc, Microwave, 180 °C | 5 | 98 | acs.org |

Ultrasonic irradiation, or sonochemistry, utilizes the energy of high-frequency sound waves to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance chemical reactivity ksu.edu.saresearchgate.netrsc.org. This technique offers a green and efficient alternative to conventional heating methods for promoting organic reactions.

The synthesis of substituted imidazoles under ultrasonic irradiation has been shown to proceed rapidly and in high yields, often at room temperature ksu.edu.saresearchgate.net. This method is compatible with a variety of catalysts, including both homogeneous and heterogeneous systems. For example, the ultrasound-assisted synthesis of 2,4,5-tri-substituted imidazoles has been successfully catalyzed by Selectfluor™ under solvent-free conditions, affording excellent yields ksu.edu.sa. Similarly, the use of a triethanolamine solvent under ultrasonic irradiation has been reported for the N-alkylation of benzimidazoles, a reaction relevant to the functionalization of the imidazole core ksu.edu.sa.

Ultrasound can also be used in conjunction with nanoparticle catalysts to further enhance reaction rates and efficiency rsc.org. The primary advantages of sonochemical methods include shorter reaction times, milder reaction conditions, and often improved yields compared to silent (non-irradiated) reactions.

The following table presents data from the synthesis of imidazole analogues using ultrasonic irradiation, demonstrating the potential of this method for the preparation of 2-Cyclopentyl-1H-imidazole.

| Product Type | Catalyst/Conditions | Time | Yield (%) | Reference |

| 2,4,5-Tri-substituted imidazoles | Selectfluor™, Ultrasound, solvent-free | Not specified | Excellent | ksu.edu.sa |

| N-alkyl benzimidazoles | Triethanolamine, Ultrasound | Not specified | Not specified | ksu.edu.sa |

| 2-Aryl-1-arylmethyl-1H-benzimidazoles | Amberlite IR-120, Ultrasound, 50 °C | Not specified | Good | researchgate.net |

| 2-Substituted benzimidazoles | Catalyst-free, Ultrasound, 50 °C | 7-8 min | Good | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 2 Cyclopentyl 1h Imidazole

General Reaction Pathways of the Imidazole (B134444) Core

The imidazole ring in 2-Cyclopentyl-1H-imidazole is an aromatic heterocycle that exhibits a rich and diverse reactivity profile. It can undergo substitution reactions at both its nitrogen and carbon atoms. The presence of two nitrogen atoms makes the imidazole ring amphoteric; it can be protonated by strong acids and deprotonated by strong bases nih.gov.

Electrophilic substitution reactions typically occur at the C4 or C5 positions of the imidazole ring, which have a higher electron density compared to the C2 position firsthope.co.inglobalresearchonline.net. The cyclopentyl group at the C2 position can sterically hinder attack at this site, further favoring substitution at C4 and C5. Common electrophilic substitution reactions for the imidazole core include nitration, sulfonation, and halogenation.

Nucleophilic substitution reactions on the imidazole ring are less common due to its electron-rich nature. However, if the ring is substituted with strong electron-withdrawing groups, nucleophilic attack, particularly at the C2 position, can be facilitated firsthope.co.in.

The nitrogen atoms of the imidazole ring are readily susceptible to attack by electrophiles. N-alkylation and N-acylation are common reactions that proceed readily to form a variety of substituted imidazole derivatives firsthope.co.in.

Modifications and Functionalization of the Cyclopentyl Moiety

Direct functionalization of the cyclopentyl moiety in 2-Cyclopentyl-1H-imidazole is less commonly reported compared to the reactions of the imidazole core. The saturated nature of the cyclopentyl ring makes it relatively inert to many of the reagents used to modify the imidazole ring. However, strategies for the functionalization of alkyl side chains on heterocyclic rings can be applied.

One potential approach involves free-radical halogenation of the cyclopentyl group, which would introduce a handle for further synthetic transformations. Subsequent nucleophilic substitution reactions could then be used to introduce a variety of functional groups. Another possibility is directed metallation, where the imidazole nitrogen atoms could direct a strong base to deprotonate a specific position on the cyclopentyl ring, allowing for the introduction of an electrophile.

While specific examples for 2-Cyclopentyl-1H-imidazole are not abundant in the literature, the principles of alkane functionalization provide a theoretical framework for such modifications.

Synthesis of Novel Imidazole Derivatives with Cyclopentyl Substituents

The synthesis of novel derivatives of 2-Cyclopentyl-1H-imidazole is a key area of research, driven by the potential for these new compounds to exhibit interesting biological activities. Key strategies for derivatization include N-alkylation and N-functionalization, halogenation followed by cross-coupling reactions, and the construction of fused imidazole systems.

N-Alkylation and N-Functionalization Strategies

N-alkylation of the imidazole ring is a straightforward and widely used method for generating derivatives. The reaction of 2-Cyclopentyl-1H-imidazole with an alkyl halide in the presence of a base leads to the formation of the corresponding N-alkylated product nih.govresearchgate.netgoogle.com. The choice of base and solvent can influence the regioselectivity of the alkylation, although for a symmetrically substituted imidazole like 2-Cyclopentyl-1H-imidazole, this is not a concern.

| Reagent | Base | Solvent | Product | Reference |

| Alkyl Halide | Triethylamine | Dichloromethane | 1-Alkyl-2-cyclopentyl-1H-imidazole | researchgate.net |

| Alkyl Halide | Sodium Hydroxide | Dimethylformamide | 1-Alkyl-2-cyclopentyl-1H-imidazole | google.com |

| Dialkyl Carbonate | - | Toluene | 1-Alkyl-2-cyclopentyl-1H-imidazole | researchgate.net |

N-functionalization can also be achieved using other electrophiles. For instance, acylation with acid chlorides or anhydrides in the presence of a base will yield N-acylimidazoles. These derivatives can serve as versatile intermediates in further synthetic transformations.

Halogenation and Other Electrophilic Substitutions

Halogenation of the imidazole ring provides a valuable entry point for further functionalization, particularly through palladium-catalyzed cross-coupling reactions sigmaaldrich.comresearchgate.net. The reaction of 2-Cyclopentyl-1H-imidazole with a halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is expected to yield the corresponding 4-halo or 4,5-dihalo derivatives. The regioselectivity of the halogenation can be influenced by the reaction conditions and the nature of the halogenating agent.

Once halogenated, these derivatives can undergo a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds youtube.comyoutube.com. This allows for the synthesis of a wide array of complex molecules with the 2-cyclopentylimidazole core.

| Reaction | Catalyst | Coupling Partner | Product | Reference |

| Suzuki Coupling | Palladium complex | Boronic acid/ester | 4-Aryl-2-cyclopentyl-1H-imidazole | researchgate.net |

| Stille Coupling | Palladium complex | Organostannane | 4-Alkenyl-2-cyclopentyl-1H-imidazole | youtube.com |

| Heck Coupling | Palladium complex | Alkene | 4-Alkenyl-2-cyclopentyl-1H-imidazole | youtube.com |

| Sonogashira Coupling | Palladium/Copper complex | Terminal alkyne | 4-Alkynyl-2-cyclopentyl-1H-imidazole | researchgate.net |

Formation of Fused Imidazole Systems

The construction of fused imidazole systems is a powerful strategy for creating novel heterocyclic scaffolds with diverse biological properties. Starting from 2-Cyclopentyl-1H-imidazole or its derivatives, various annulation reactions can be employed to build additional rings onto the imidazole core.

A common approach is the synthesis of imidazo[1,2-a]pyridines, which can be achieved by reacting a 2-aminopyridine with an α-haloketone. In the context of our target molecule, a derivative of 2-Cyclopentyl-1H-imidazole, such as 2-(1-bromo-2-oxocyclopentyl)-1H-imidazole, could potentially be used to construct a fused system. More generally, functionalization of the imidazole nitrogen and an adjacent carbon can provide the necessary handles for ring closure. For example, N-alkylation with a reagent containing a leaving group at the appropriate position can be followed by an intramolecular cyclization to form a fused ring.

Several methods for the synthesis of fused imidazoles have been reported, including the Marckwald synthesis and the Pictet-Spengler reaction, which could be adapted for the synthesis of fused systems containing a cyclopentyl substituent nih.gov. The Groebke–Blackburn–Bienaymé and Ugi reactions have also been utilized in tandem to create complex peptidomimetics containing an imidazo[1,2-a]pyridine fragment beilstein-journals.org.

| Fused System | Synthetic Strategy | Key Intermediates | Reference |

| Imidazo[1,2-a]pyridine | Reaction with 2-aminopyridine derivatives | α-Halo carbonyl compounds | organic-chemistry.orgnih.govnih.gov |

| Tetrahydrobenzimidazole | Annulation with a saturated fragment | 2-Chlorocyclohexanone and formamidine | nih.gov |

| Imidazothiazines | Reaction with enynones | 1H-imidazole-2-thiols | researchgate.net |

Spectroscopic and Structural Elucidation of 2 Cyclopentyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Cyclopentyl-1H-imidazole and its derivatives, ¹H and ¹³C NMR are fundamental for confirming the primary structure, while advanced techniques can resolve more complex stereochemical and conformational questions.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. In derivatives of 2-Cyclopentyl-1H-imidazole, several characteristic signals are expected:

Imidazole (B134444) NH Proton: The proton on the nitrogen atom of the imidazole ring (N-H) is typically observed as a broad singlet in the downfield region of the spectrum, often between δ 11.0 and 13.0 ppm. nih.govclockss.org This significant downfield shift is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding. For instance, the NH proton in 2,4,5-triarylimidazole derivatives has been reported at δ 13.00 ppm.

Imidazole Ring Protons: The protons attached to the C4 and C5 carbons of the imidazole ring typically appear as singlets or doublets in the aromatic region, generally between δ 6.5 and 7.7 ppm. nih.gov In symmetrically substituted or N-unsubstituted imidazoles, these protons can become chemically equivalent due to rapid tautomerization, resulting in a single signal.

Cyclopentyl Protons: The protons of the cyclopentyl group will appear in the upfield aliphatic region of the spectrum. The single proton on the carbon attached to the imidazole ring (the methine proton) would be expected to be the most downfield of this group, likely appearing as a multiplet. The remaining eight protons on the other four carbons of the cyclopentyl ring would appear as complex multiplets further upfield.

The chemical shifts for protons in imidazole derivatives can be influenced by the solvent and the nature of other substituents on the rings. nih.govipb.pt

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Imidazole Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Imidazole N-H | 11.0 - 13.1 | broad singlet | Highly deshielded; position can be solvent-dependent. |

| Imidazole C4-H / C5-H | 6.5 - 7.7 | singlet / doublet | Appears in the aromatic region. |

| Cyclopentyl C1-H (methine) | ~2.5 - 3.5 (estimated) | multiplet | Most downfield of the aliphatic signals. |

| Cyclopentyl -(CH₂)₄- | ~1.5 - 2.2 (estimated) | multiplet | Complex overlapping signals in the aliphatic region. |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-Cyclopentyl-1H-imidazole, the key resonances are:

Imidazole C2 Carbon: The carbon atom at position 2, bonded to the cyclopentyl group and two nitrogen atoms, is the most downfield of the imidazole ring carbons, typically appearing around δ 150 ppm or higher in 2-substituted benzimidazoles. clockss.orgmdpi.com

Imidazole C4/C5 Carbons: These carbons resonate at a higher field than C2, generally in the range of δ 115 to 135 ppm. mdpi.com In cases of rapid tautomerization in solution, the signals for C4 and C5 can become averaged, leading to a single peak or broadened signals that may be difficult to detect. nih.gov This phenomenon highlights the utility of solid-state NMR for a more definitive assignment. nih.gov

Cyclopentyl Carbons: The carbons of the cyclopentyl substituent will appear in the upfield, aliphatic region of the spectrum (typically δ 20-50 ppm). The methine carbon directly attached to the imidazole ring will be the most downfield of this group.

Obtaining a complete ¹³C NMR spectrum in solution for some imidazole derivatives can be challenging due to fast tautomerization, which can lead to poor resolution and missing signals for the imidazole ring carbons. nih.gov In such cases, solid-state ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR is a powerful alternative for unambiguous characterization. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts in Imidazole Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Imidazole C2 | > 145 | Most downfield carbon of the imidazole ring. |

| Imidazole C4 / C5 | 115 - 135 | May be averaged or broadened in solution due to tautomerism. |

| Cyclopentyl C1 (methine) | ~35 - 45 (estimated) | Attached directly to the heterocyclic ring. |

| Cyclopentyl -(CH₂)₄- | ~25 - 35 (estimated) | Aliphatic carbons. |

For complex derivatives or to confirm assignments, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, which is invaluable for tracing the connectivity within the cyclopentyl ring and confirming the proximity of its methine proton to the rest of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the cyclopentyl group and the imidazole ring by observing a correlation from the cyclopentyl methine proton to the C2 and C4/C5 carbons of the imidazole ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation or stereochemistry in more complex or sterically hindered derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 2-Cyclopentyl-1H-imidazole and its derivatives would show several characteristic absorption bands.

N-H Stretching: The N-H bond of the imidazole ring gives rise to a characteristic absorption in the region of 3000-3500 cm⁻¹. sci.am In the solid state or concentrated solutions, this band is often broad due to extensive intermolecular hydrogen bonding. researchgate.net In dilute solutions, a sharper, free N-H stretching band may be observed closer to 3500 cm⁻¹. researchgate.net

C-H Stretching: Two types of C-H stretching vibrations are expected. The stretching of C-H bonds on the aromatic imidazole ring occurs at wavenumbers just above 3000 cm⁻¹ (e.g., 3040-3126 cm⁻¹). sci.am The aliphatic C-H stretching vibrations of the cyclopentyl group appear at wavenumbers just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are found in the 1400-1650 cm⁻¹ region. sci.am These bands confirm the presence of the heterocyclic aromatic system. For example, C=N and C-N stretching modes in imidazole have been assigned to bands in the 1325-1486 cm⁻¹ range. sci.amresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for 2-Cyclopentyl-1H-imidazole

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Imidazole N-H | Stretch | 3000 - 3500 | Broad (H-bonded) |

| Imidazole C-H | Stretch | 3000 - 3150 | Medium to weak |

| Cyclopentyl C-H | Stretch | 2850 - 2960 | Strong |

| Imidazole Ring | C=N / C=C Stretch | 1400 - 1650 | Medium to strong |

| Imidazole Ring | C-N Stretch | 1325 - 1490 | Medium to strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure based on its fragmentation pattern. For 2-Cyclopentyl-1H-imidazole (C₈H₁₂N₂), the molecular weight is 136.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 136. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be seen at m/z 137.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for 2-alkyl-imidazoles include: chemguide.co.uk

Loss of an Alkene: A primary fragmentation pathway often involves the cleavage of the cyclopentyl ring, potentially leading to the loss of an alkene fragment through rearrangement, although cleavage of the bond to the ring is more direct.

Cleavage of the Cyclopentyl-Imidazole Bond: The bond between the cyclopentyl group and the imidazole ring can break. The most stable fragment will carry the charge. Loss of the cyclopentyl radical (•C₅H₉, mass 69) would result in a fragment ion at m/z 67, corresponding to the protonated imidazole core. Conversely, the formation of a cyclopentyl cation (C₅H₉⁺) at m/z 69 is also possible.

Imidazole Ring Fragmentation: The stable imidazole ring itself can fragment. A characteristic fragmentation for imidazoles is the sequential loss of hydrogen cyanide (HCN, mass 27) from the ring. nih.gov

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental formula.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles.

For imidazole derivatives, XRD studies confirm the expected planarity of the five-membered imidazole ring. google.com Furthermore, XRD elucidates the intermolecular interactions that govern the crystal packing. In the solid state, imidazole derivatives are typically stabilized by a network of non-covalent interactions, including: google.comresearchgate.net

Hydrogen Bonding: The N-H group of the imidazole acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom acts as a hydrogen bond acceptor. This leads to the formation of strong N-H···N hydrogen bonds, often creating chains or dimeric structures in the crystal lattice.

π-π Stacking: The aromatic imidazole rings can stack on top of each other, an interaction that helps to stabilize the crystal structure. mdpi.com

C-H···π Interactions: Weaker hydrogen bonds involving C-H bonds (from either the imidazole or cyclopentyl group) as donors and the π-system of an adjacent imidazole ring as an acceptor are also commonly observed. google.commdpi.com

Computational and Theoretical Investigations of 2 Cyclopentyl 1h Imidazole

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand to the active site of a target protein.

For 2-Cyclopentyl-1H-imidazole, molecular docking studies can elucidate its potential to interact with various biological targets. The imidazole (B134444) scaffold is a common motif in many biologically active compounds, known to interact with a range of enzymes and receptors. nih.govchemijournal.com The cyclopentyl group at the 2-position adds lipophilicity and a specific steric profile that influences its binding characteristics.

Elucidation of Binding Modes and Affinities

The binding mode of 2-Cyclopentyl-1H-imidazole to a protein's active site is determined by a combination of factors including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. arabjchem.org Specifically, the N-H group can donate a hydrogen bond, while the lone pair on the other nitrogen can accept one.

In a hypothetical docking scenario with a generic kinase, for instance, the imidazole core of 2-Cyclopentyl-1H-imidazole could form key hydrogen bonds with the hinge region residues of the ATP-binding pocket, a common interaction for imidazole-based kinase inhibitors. nih.gov The cyclopentyl group would likely be oriented towards a hydrophobic pocket within the active site, contributing to the binding affinity through favorable hydrophobic interactions.

The binding affinity, often quantified by the binding energy (in kcal/mol), indicates the strength of the interaction. Lower binding energies suggest a more stable protein-ligand complex. For 2-Cyclopentyl-1H-imidazole, the binding affinity would be highly dependent on the specific topology and amino acid composition of the target's active site. Studies on similar 2-substituted imidazole derivatives have shown binding energies ranging from -6.91 to -8.01 kJ/mol for certain microbial enzymes, suggesting that 2-alkyl imidazoles can have a good affinity for protein targets. arabjchem.org

Table 1: Predicted Interactions of 2-Cyclopentyl-1H-imidazole in a Hypothetical Kinase Active Site

| Interaction Type | Potential Interacting Residues (Example) | Moiety of 2-Cyclopentyl-1H-imidazole Involved |

| Hydrogen Bond Donor | Glutamic Acid, Aspartic Acid | Imidazole N-H |

| Hydrogen Bond Acceptor | Serine, Threonine, Backbone Amide | Imidazole N |

| Hydrophobic | Leucine, Valine, Isoleucine, Phenylalanine | Cyclopentyl Ring |

Quantum Mechanics and Electronic Structure Calculations

Quantum mechanics (QM) calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity, stability, and spectroscopic properties. For 2-Cyclopentyl-1H-imidazole, QM methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For imidazole derivatives, these calculations help in understanding their reaction mechanisms and designing molecules with desired electronic properties. nih.gov

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. In 2-Cyclopentyl-1H-imidazole, the nitrogen atoms of the imidazole ring are expected to be electron-rich, making them susceptible to electrophilic attack and capable of coordinating with metal ions. The cyclopentyl group, being a non-polar hydrocarbon, will have a more neutral electron density.

Conformational Analysis and Energetics

Conformational analysis of 2-Cyclopentyl-1H-imidazole is essential to understand its three-dimensional structure and flexibility, which are critical for its interaction with biological targets. The primary focus of conformational analysis for this molecule would be the rotation around the single bond connecting the cyclopentyl ring to the imidazole ring.

The cyclopentyl ring itself is not planar and can adopt different puckered conformations, such as the envelope and twist forms. However, the energy barriers between these conformations are generally low, leading to rapid interconversion at room temperature.

In Silico Predictions for Research and Development

In silico tools are invaluable in the early stages of drug discovery and development for predicting the pharmacokinetic and pharmacodynamic properties of a compound, thus reducing the time and cost associated with experimental studies.

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. For 2-Cyclopentyl-1H-imidazole, SAR can be explored by computationally modeling derivatives with modifications to both the cyclopentyl and imidazole moieties.

For instance, the size and nature of the substituent at the 2-position of the imidazole ring can significantly impact activity. SAR studies on other imidazole-containing compounds have shown that varying the alkyl or aryl substituent can modulate potency and selectivity for a given target. nih.govnih.gov In the case of 2-Cyclopentyl-1H-imidazole, replacing the cyclopentyl group with smaller (e.g., cyclopropyl) or larger (e.g., cyclohexyl) cycloalkyl groups, or with acyclic alkyl chains, would likely alter the binding affinity due to changes in steric fit and lipophilicity.

Furthermore, substitution on the imidazole ring itself, for example, at the 4 and 5 positions, can also be explored. Introducing different functional groups could lead to new interactions with the target protein, potentially enhancing activity.

Table 2: Hypothetical SAR for 2-Cyclopentyl-1H-imidazole Derivatives

| Modification | Predicted Effect on Activity | Rationale |

| Varying Cycloalkyl Size | Modulated | Altered steric fit and lipophilicity |

| Introducing Polar Groups on Cyclopentyl Ring | Target-dependent | Could introduce new hydrogen bonding opportunities |

| Substitution on Imidazole Ring (4,5-positions) | Potentially Increased | Could form additional interactions with the target |

Molecular Design and Optimization Strategies

Based on the insights gained from molecular docking and SAR studies, strategies can be devised to design and optimize derivatives of 2-Cyclopentyl-1H-imidazole with improved properties. The goal of molecular optimization is often to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

In silico ADMET prediction models can be used to evaluate the drug-likeness of designed analogs. These models predict properties such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govrsc.orgmdpi.comaudreyli.com For example, while the lipophilic cyclopentyl group may contribute to good binding affinity, it might also lead to poor aqueous solubility. Therefore, an optimization strategy could involve introducing polar functional groups to the molecule to balance lipophilicity and solubility.

Structure-based drug design (SBDD) is a powerful approach where the three-dimensional structure of the target protein is used to guide the design of new inhibitors. nih.gov If a crystal structure of 2-Cyclopentyl-1H-imidazole bound to its target were available, it would provide a detailed roadmap for designing new analogs with improved interactions. For instance, if a nearby pocket in the active site is unoccupied, the cyclopentyl group could be extended or functionalized to fill this pocket and increase binding affinity.

Computational Studies on Physical Properties Relevant to Chemical Behavior

The primary source of computational data for 2-Cyclopentyl-1H-imidazole is the PubChem database, which aggregates information from various depositors and computational software. nih.gov These properties are typically calculated using methods such as Density Functional Theory (DFT) or other quantum chemical approaches, as is common for imidazole derivatives. mdpi.comresearchgate.netnih.gov These theoretical calculations can predict molecular geometry, electronic properties, and other descriptors that correlate with a substance's physical and chemical characteristics.

For instance, general studies on imidazole-containing compounds often employ computational methods to explore their electronic structure, potential energy surfaces, and interactions with other molecules. researchgate.netmdpi.com These types of analyses help in understanding the stability, reactivity, and potential for intermolecular interactions, such as hydrogen bonding, which are crucial aspects of a compound's chemical behavior.

The computed properties for 2-Cyclopentyl-1H-imidazole provide a theoretical profile of the molecule. This data can be used to estimate its behavior in different solvents, its potential to cross biological membranes, and its general stability. The table below summarizes the key computed physical and chemical properties for 2-Cyclopentyl-1H-imidazole.

Table 1: Computed Physicochemical Properties of 2-Cyclopentyl-1H-imidazole

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 136.19 g/mol | nih.gov |

| XLogP3 | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 136.100048391 Da | nih.gov |

| Monoisotopic Mass | 136.100048391 Da | nih.gov |

| Topological Polar Surface Area | 28.7 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

These computed values offer a preliminary understanding of the molecule's characteristics. For example, the XLogP3 value of 1.7 suggests a moderate level of lipophilicity. nih.gov The presence of one hydrogen bond donor and one acceptor indicates the potential for intermolecular interactions, which can influence properties like boiling point and solubility. nih.gov The topological polar surface area (TPSA) of 28.7 Ų is another descriptor that can be related to the transport properties of the molecule. nih.gov

While these database entries provide a solid foundation, more detailed theoretical studies would be necessary to fully elucidate the electronic structure, reactivity indices, and conformational analysis of 2-Cyclopentyl-1H-imidazole. Such studies, common for other imidazole derivatives, often involve calculations of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis to provide a deeper understanding of the chemical reactivity and stability of the molecule.

Biological Activity and Mechanistic Studies in Vitro Focus

Exploration of Antimicrobial Potentials (In Vitro)

Derivatives of the imidazole (B134444) scaffold have demonstrated a broad spectrum of antimicrobial activity in laboratory settings. These compounds have been evaluated against various strains of bacteria and fungi, showing promise as potential therapeutic agents. The core structure of imidazole allows for numerous substitutions, which can enhance potency and broaden the spectrum of activity. nano-ntp.comnih.gov

Antibacterial Activity Mechanisms (In Vitro)

The antibacterial action of imidazole derivatives has been observed against both Gram-positive and Gram-negative bacteria. nano-ntp.comresearchgate.net For instance, certain imidazole compounds have shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae. nano-ntp.com The primary mechanism often involves the disruption of the microbial cell membrane's integrity. nano-ntp.com This disruption leads to increased permeability, causing the leakage of essential cellular components and culminating in cell death. nano-ntp.com

Nitroimidazole derivatives, a specific class of these compounds, operate as prodrugs. Their mechanism involves an anaerobic one-electron reduction of the nitro group, which creates a short-lived, unstable nitro radical anion. nih.gov This radical decomposes, yielding a nitrite (B80452) anion and an imidazole radical that interferes with essential cellular processes. nih.gov Studies have shown that some imidazole-based hybrids exhibit significant activity against strains like K. pneumoniae, E. coli, and P. aeruginosa. nih.gov

| Compound Class | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Imidazole derivatives with pyridyl or thienyl substituents | S. aureus, B. subtilis, E. coli, K. pneumoniae | 64 and 100 μg/mL | researchgate.net |

| Nitroimidazole-thiadiazole hybrids | K. pneumoniae, E. coli | 40-80 μM | nih.gov |

| Quinolone/imidazole hybrids | P. aeruginosa | 460 nM | nih.gov |

Antifungal Activity Mechanisms (In Vitro)

Imidazole derivatives are well-documented for their antifungal properties, particularly against yeasts of the Candida genus and various dermatophytes. mdpi.comnih.gov A primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. nano-ntp.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.commdpi.com By disrupting this pathway, these compounds compromise the structural integrity of the fungal membrane, preventing fungal growth. nano-ntp.commdpi.com

Some imidazole derivatives, such as oxiconazole, miconazole, and ketoconazole, exhibit broad-spectrum activity. mdpi.comnih.gov In vitro studies have demonstrated that newly synthesized imidazole-based oxime ethers show potent activity against Candida species and dermatophytes, with molecular docking studies confirming strong binding affinity to the fungal CYP51 enzyme, the target of azole antifungals. mdpi.com

Interference with Microbial Biological Processes

The antimicrobial effects of imidazole derivatives stem from their ability to interfere with fundamental biological processes. By disrupting the cell membrane, they compromise the primary barrier between the microbe and its environment, leading to a loss of homeostasis. nano-ntp.com Inhibition of key enzymes, such as lanosterol 14α-demethylase in fungi or dihydropteroate (B1496061) synthetase in bacteria, halts essential metabolic pathways. nano-ntp.comacs.org For example, blocking ergosterol synthesis in fungi prevents the formation of a functional cell membrane. nano-ntp.com In bacteria, the mechanism of action for nitroimidazoles involves the generation of radical species that can damage DNA and other critical macromolecules, ultimately leading to cell death. nih.gov

Investigations into Anticancer Activity (In Vitro)

The imidazole scaffold is a core structure in many compounds investigated for anticancer properties. rsc.orgnih.gov In vitro studies have shown that various substituted imidazoles can inhibit the growth of a wide range of human cancer cell lines, including those from lung, breast, colon, and leukemia. nih.govresearchgate.netsemanticscholar.org The antiproliferative activity is often dose-dependent. researchgate.net

Modulatory Effects on Cellular Pathways (e.g., Topoisomerase Inhibition, Kinase Inhibition)

Imidazole derivatives exert their anticancer effects by modulating key cellular pathways involved in cell growth, division, and survival.

Topoisomerase Inhibition: DNA topoisomerases are nuclear enzymes essential for processes like DNA replication and chromosome segregation, making them prime targets for cancer therapy. nih.govnih.gov Certain benzimidazole (B57391) derivatives, which share a structural relationship with imidazoles, have been shown to inhibit both topoisomerase I and topoisomerase II. nih.govresearchgate.net These compounds can induce DNA cleavage in the presence of the enzyme, disrupting DNA replication and leading to cell death. nih.gov For instance, specific 2-aryl-substituted bis-benzimidazoles demonstrated potent growth-inhibitory effects on U87, MCF7, and HeLa human tumor cells, with IC50 values in the micromolar range. nih.gov

Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Imidazole-containing compounds have been developed as inhibitors for a variety of kinases. nih.gov

Tyrosine Kinases: Derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), showing antiproliferative activity against cell lines such as MDA-MB-231 and MCF-7. nih.gov

Serine/Threonine Kinases: Imidazole-based molecules have been identified as potent and selective inhibitors of kinases like Transforming growth factor β-activated kinase 1 (TAK1), Phosphoinositide-Dependent Kinase-1 (PDK1), and Aurora-A kinase. nih.govnih.govmdpi.com For example, 2,4-1H-imidazole carboxamides were discovered as novel TAK1 inhibitors. nih.gov Other studies have shown that imidazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. mdpi.comlookchem.com

| Compound/Derivative Class | Target Enzyme | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| 2-aryl-5-substituted-2,5-bisbenzimidazoles | Topoisomerase I | U87, MCF7, HeLa | μM range | nih.gov |

| 2-iodo-6-methoxy-4-(4, 5-diphenyl-1H-imidazol-2-yl) phenol | Not Specified | A549 (Lung) | 15 μM | semanticscholar.orgresearchgate.net |

| Benzothiadiazole-imidazole derivatives | ALK5 Kinase | Not Specified | 0.008–0.043 µM | nih.gov |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives | PDK1 Kinase | Not Specified | 80 nM and 94 nM | nih.gov |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide | EGFR, HER2, CDK2 | Various | 7.82 to 21.48 μM | mdpi.com |

Impact on Cell Proliferation and Apoptosis (In Vitro)

A significant outcome of the pathway modulation by imidazole derivatives is the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).

Cell Proliferation and Cell Cycle Arrest: Studies have demonstrated that imidazole compounds can arrest the cell cycle at different phases. For instance, one derivative was found to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org Another study on a novel 1H-imidazole [4,5-f] mdpi.comrsc.org phenanthroline derivative, IPM714, showed it could arrest the HCT116 colon cancer cell cycle in the S phase. researchgate.net

Induction of Apoptosis: The anti-proliferative effect of many imidazole derivatives is directly linked to their ability to trigger apoptosis. researchgate.netnih.gov Treatment of myeloid leukemia cell lines (NB4 and K562) with novel imidazole derivatives led to reduced proliferation by inducing apoptosis. nih.gov This was associated with the downregulation of specific cellular pathways like Wnt/β-catenin. nih.gov Similarly, the compound IPM714 was shown to induce apoptosis in both HCT116 and SW480 colorectal cancer cells, an effect potentially mediated through the suppression of the PI3K/AKT/mTOR pathway. researchgate.net Western blot analyses have confirmed the induction of apoptosis by showing an increase in the levels of cleaved caspase 3, a key executioner protein in the apoptotic cascade. researchgate.net

Inhibition of Specific Enzymes

The therapeutic potential of imidazole-based compounds often stems from their ability to selectively inhibit key enzymes involved in pathological processes. In vitro studies have highlighted the capacity of various 2-cyclopentyl-1H-imidazole derivatives to target enzymes such as Heme Oxygenase-1 (HO-1) and p38 Mitogen-Activated Protein Kinase (p38 MAP Kinase), which are implicated in inflammation and cancer.

Heme Oxygenase-1 (HO-1):

Upregulation of HO-1 is observed in many human malignancies, contributing to tumor progression through its effects on angiogenesis, cell survival, and inflammation. nih.gov Consequently, the inhibition of HO-1 has emerged as a promising strategy in anticancer research. nih.govarvojournals.org A series of novel acetamide-based HO-1 inhibitors featuring an imidazole moiety have been synthesized and evaluated. acs.org The classical pharmacophore for HO-1 inhibition includes an iron(II)-binding group, a hydrophobic portion, and a spacer connecting them. acs.org In these studies, the imidazole ring serves as the iron-coordinating group. nih.govacs.org

Research has demonstrated that substituting a phenyl ring with a saturated cyclopentyl group can influence inhibitory activity. For instance, compound 7j , an acetamide (B32628) derivative with a cyclopentyl group, exhibited an IC₅₀ value of 11.43 μM against HO-1. acs.org This indicates a moderate inhibitory potency, suggesting that further structural modifications could enhance activity. acs.org Molecular docking studies have confirmed that the nitrogen atom of the imidazole ring coordinates with the iron(II) of the heme cofactor within the HO-1 active site, while hydrophobic groups occupy other regions of the binding pocket. nih.gov

p38 Mitogen-Activated Protein Kinase (p38 MAP Kinase):

The p38 MAP kinase is a central regulator of pro-inflammatory cytokine production and is considered a compelling therapeutic target for a range of autoimmune disorders. acs.orgnih.govbenthamscience.com Imidazole-based compounds have been extensively investigated as p38 MAP kinase inhibitors. acs.orgnih.govnih.gov For example, a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity. acs.orgnih.gov

Among these, compound AA5 , identified as N-Cyclopentyl-3-phenyl-2-(2-(4-(trifluoromethyl)-1H-imidazole-1-yl)acetamido) Propenamide, was noted for its activity in a protein denaturation assay, a preliminary screen for anti-inflammatory potential. acs.orgnih.gov Further testing of selected compounds from this series revealed dose-dependent inhibition of p38 MAP kinase. acs.orgnih.gov For instance, compound AA6 from this series displayed a considerable p38 kinase inhibitory activity with an IC₅₀ value of 403.57 ± 6.35 nM, compared to the reference drug adezmapimod (SB203580) with an IC₅₀ of 222.44 ± 5.98 nM. acs.orgnih.gov These findings underscore the potential of imidazole scaffolds in the development of novel p38 MAP kinase inhibitors. acs.orgnih.gov

Table 1: In Vitro Inhibition of Specific Enzymes by Imidazole Derivatives

| Compound ID | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 7j | Heme Oxygenase-1 (HO-1) | 11.43 μM | acs.org |

| AA6 | p38 MAP Kinase | 403.57 ± 6.35 nM | acs.orgnih.gov |

| Adezmapimod (SB203580) | p38 MAP Kinase | 222.44 ± 5.98 nM | acs.orgnih.gov |

Anti-Inflammatory Research (In Vitro)

The anti-inflammatory properties of imidazole derivatives have been a significant area of research, with in vitro studies focusing on their ability to inhibit key inflammatory mediators and modulate cellular signaling pathways.

Inhibition of Inflammatory Mediators (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is closely associated with inflammation and has become a primary target for the development of anti-inflammatory drugs. nih.gov Several novel groups of imidazole derivatives have been designed and synthesized as selective COX-2 inhibitors. researchgate.net In vitro COX-1 and COX-2 inhibition studies have demonstrated that certain imidazole compounds are potent and selective inhibitors of the COX-2 isozyme, with some exhibiting IC₅₀ values in the nanomolar range. researchgate.net For instance, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles were evaluated, showing promising selective COX-2 inhibitory activity. researchgate.net

Modulation of Cellular Signaling Pathways

Inflammatory stimuli activate multiple intracellular signaling pathways, including the nuclear factor-kB (NF-kB) pathway and the mitogen-activated protein kinase (MAPK) pathways. acs.org The p38 MAP kinase pathway, in particular, is a key focus in the development of anti-inflammatory therapies. acs.orgnih.gov As discussed previously, imidazole derivatives have been shown to be effective inhibitors of p38 MAP kinase. acs.orgnih.gov By inhibiting this kinase, these compounds can regulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby modulating the inflammatory response at a cellular level. nih.gov The development of potent and selective p38 MAP kinase inhibitors from the imidazole class continues to be an active area of research for treating persistent inflammatory diseases. acs.org

Other Biological Activities (In Vitro)

Beyond their anti-inflammatory and enzyme-inhibiting properties, imidazole derivatives have demonstrated a broad spectrum of other biological activities in vitro, including anthelmintic and antiviral effects.

Anthelmintic Activity

Infections caused by gastrointestinal nematodes pose a significant threat to both human and animal health, necessitating the discovery of new anthelmintic drugs. nih.gov Benzimidazoles, a class of compounds containing an imidazole ring fused to a benzene (B151609) ring, are known for their anthelmintic properties. nih.govnih.gov In vitro studies have evaluated the potential anthelmintic activity of various synthetic compounds, including benzimidazole derivatives, against nematodes such as Trichuris muris and Heligmosomoides polygyrus. nih.gov For example, compound BZ12 , a benzimidazole derivative, was found to have an IC₅₀ value of 4.17 µM against the L1 larval stage of T. muris and also demonstrated activity against the adult stages of both T. muris and H. polygyrus. nih.gov Another benzimidazole, BZ6 , was particularly effective against adult H. polygyrus, with an IC₅₀ of 5.3 µM. nih.gov These findings suggest that the imidazole scaffold is a valuable starting point for the development of new anthelmintic agents. nih.gov

Table 2: In Vitro Anthelmintic Activity of Benzimidazole Derivatives

| Compound ID | Target Organism | Stage | IC₅₀ Value | Reference |

|---|---|---|---|---|

| BZ12 | Trichuris muris | L1 Larva | 4.17 µM | nih.gov |

| BZ12 | Trichuris muris | Adult | 8.1 µM | nih.gov |

| BZ6 | Heligmosomoides polygyrus | Adult | 5.3 µM | nih.gov |

Antiviral Activity

The emergence of various viral infections has highlighted the urgent need for novel antiviral therapies. nih.gov Heterocyclic compounds, including imidazole derivatives, have become an important area of research in antiviral drug discovery. nih.govnih.gov Imidazole-based compounds have shown promising in vitro activity against a wide range of DNA and RNA viruses. nih.gov For instance, certain 2-phenylbenzimidazole (B57529) analogs have demonstrated significant antiviral profiles against viruses such as vaccinia virus (VV) and bovine viral diarrhea virus (BVDV). nih.gov One compound exhibited an EC₅₀ of 0.1 μM against VV, while others showed promising inhibitory activity against BVDV with EC₅₀ values ranging from 0.8 to 1.5 μM. nih.gov Additionally, imidazole-based compounds have been identified as active agents against the M2 proton channel of the influenza A virus, with EC₅₀ values in the sub-micromolar range. nih.gov The antiviral activity of a copper complex containing a 2,4,5-triphenyl-1H-imidazole ligand was also investigated, showing significant inhibition of Dengue virus (DENV-2) replication with an IC₅₀ value of 98.62 μg/mL. nih.gov

Table 3: In Vitro Antiviral Activity of Imidazole Derivatives

| Compound Class/ID | Target Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Phenylbenzimidazole analog | Vaccinia Virus (VV) | EC₅₀ | 0.1 μM | nih.gov |

| 2-Phenylbenzimidazole analog | Bovine Viral Diarrhea Virus (BVDV) | EC₅₀ | 0.8 - 1.5 μM | nih.gov |

| Imidazole-based compound | Influenza A (M2 channel) | EC₅₀ | 0.3 - 0.4 μM | nih.gov |

| Copper-imidazole complex | Dengue Virus (DENV-2) | IC₅₀ | 98.62 μg/mL | nih.gov |

Despite a comprehensive search for scientific literature, no specific in vitro studies focusing on the antitubercular, anti-diabetic, or anti-obesity activities of the chemical compound “2-Cyclopentyl-1H-imidazole” could be identified.

The performed searches yielded results for related but structurally distinct imidazole derivatives, providing a broader context of the potential biological activities of the imidazole scaffold. For instance, various studies have investigated 1H-benzo[d]imidazole derivatives for their antitubercular properties, with some demonstrating nanomolar efficacy against Mycobacterium tuberculosis by targeting enzymes such as MmpL3. nih.govnih.gov Similarly, the imidazole core is present in numerous compounds explored for their anti-diabetic potential, often through the inhibition of enzymes like α-glucosidase and α-amylase. nih.govrsc.orgrsc.orgnih.gov Furthermore, certain imidazole-containing molecules have been assessed for their anti-obesity effects, for example, by acting as agonists for the cholecystokinin (B1591339) 1 receptor (CCK1R). nih.gov

However, these findings are not directly applicable to "2-Cyclopentyl-1H-imidazole" itself. The user's strict instructions to focus solely on this specific compound and to include detailed, data-driven content with interactive tables cannot be fulfilled due to the absence of available research data in the public domain for this particular molecule.

Therefore, the sections on , specifically subsections 6.4.3. Antitubercular Activity and 6.4.4. Research into Anti-diabetic and Anti-obesity Potentials, cannot be generated as requested.

Advanced Applications in Chemical Sciences and Materials

Role in Catalysis and Organocatalysis

The imidazole (B134444) moiety is a well-known feature in a variety of catalysts, acting as a nucleophile, a general base, or a proton shuttle in numerous organic transformations. Although specific research on the catalytic activity of 2-Cyclopentyl-1H-imidazole is not documented, its structural features suggest potential applications in this domain.

Currently, there are no specific catalytic systems reported in the scientific literature that are based on 2-Cyclopentyl-1H-imidazole. However, the imidazole core is a fundamental component in many organocatalysts. Imidazole and its derivatives are known to catalyze a range of chemical reactions, including multicomponent reactions for the synthesis of diverse heterocyclic compounds. The cyclopentyl group at the 2-position of the imidazole ring in 2-Cyclopentyl-1H-imidazole could influence its catalytic activity by introducing specific steric and electronic effects, a hypothesis that awaits experimental validation.

Potential in Material Science

The incorporation of imidazole units into polymers and other materials can impart unique properties, such as thermal stability, conductivity, and the ability to coordinate with metal ions. While there is no specific research on materials derived from 2-Cyclopentyl-1H-imidazole, the general applications of imidazole-containing materials provide a basis for its potential in this field.

There is no published research on the use of 2-Cyclopentyl-1H-imidazole in polymer chemistry. In general, imidazole and its derivatives can be incorporated into polymer chains to create functional materials. For instance, polymers containing imidazole groups have been explored for applications in gene delivery and as thermoresponsive materials. The cyclopentyl substituent in 2-Cyclopentyl-1H-imidazole could potentially modify the physical properties, such as the glass transition temperature or solubility, of polymers into which it is incorporated.

Supramolecular Chemistry and Ligand Design

The nitrogen atoms in the imidazole ring make it an excellent ligand for coordinating with a wide range of metal ions, forming the basis for many supramolecular structures and coordination complexes.

There is a lack of specific studies on the supramolecular chemistry and ligand design involving 2-Cyclopentyl-1H-imidazole. The imidazole ring, in general, is a versatile building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and coordinate with metal centers. The design of ligands containing imidazole moieties is a significant area of research for the construction of metal-organic frameworks (MOFs) and other complex supramolecular assemblies. The presence of the cyclopentyl group could be leveraged to introduce hydrophobicity or to control the solid-state packing of such assemblies.

Q & A

Advanced Question

- Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., EGFR kinase). The cyclopentyl group’s hydrophobicity and steric bulk are critical for binding pocket interactions .

- ADMET Analysis : SwissADME predicts pharmacokinetics (e.g., logP ≈ 2.1 suggests moderate lipophilicity). Toxicity risks (e.g., hepatotoxicity) are evaluated via ProTox-II .

- MD Simulations : GROMACS models stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

How can researchers resolve contradictions in reported biological activities of 2-Cyclopentyl-1H-imidazole derivatives?

Advanced Question

- Meta-Analysis : Systematically compare datasets from PubMed and Scopus, noting variables like assay type (e.g., MIC vs. IC₅₀) or cell lines used .

- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., MTT assays at 24–72 hours) to control for temporal effects .

- Structural Analog Comparison : Use PubChem data to correlate substituent effects (e.g., replacing cyclopentyl with phenyl alters antimicrobial potency by 3-fold) .

What are the best practices for evaluating the stability of 2-Cyclopentyl-1H-imidazole under experimental conditions?

Advanced Question

- Accelerated Degradation Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolysis is a major pathway in acidic/basic media .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials are recommended for storage .

- Thermal Analysis : DSC/TGA identifies melting points (e.g., 145–150°C) and decomposition thresholds (>200°C) .

How does the cyclopentyl substituent influence the reactivity of 2-Cyclopentyl-1H-imidazole in catalytic applications?

Advanced Question

- Steric Effects : The cyclopentyl group hinders nucleophilic attacks at the imidazole C2 position, favoring regioselective reactions at C4/C5 .

- Electronic Effects : DFT calculations (Gaussian 09) show the cyclopentyl-thio group increases electron density at N1, enhancing coordination to transition metals like Pd or Cu in cross-coupling reactions .

- Comparative Studies : Replace cyclopentyl with cyclohexyl; observe 20% reduced catalytic efficiency in Suzuki-Miyaura reactions due to increased steric bulk .

What methodologies assess the toxicity of 2-Cyclopentyl-1H-imidazole in preclinical models?

Advanced Question

- In Vitro Cytotoxicity : MTT assays on HEK-293 and HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .

- Ames Test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains; negative results indicate low genotoxic risk .

- In Vivo LD₅₀ : Administer escalating doses (10–500 mg/kg) to rodent models; histopathology evaluates organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.